![molecular formula C20H22N4O6S B2423726 N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 877640-55-6](/img/structure/B2423726.png)
N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
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Overview
Description
N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O6S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications
Treatment of Intestinal Mucositis
This compound has been found to have a significant effect in treating Methotrexate-induced intestinal mucositis (IM), a common side effect in cancer treatment . It was found to reduce diarrhea score, mitigate weight loss, increase feed intake and survival rate in a dose-dependent manner . It also exhibited a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .
Anti-Inflammatory Properties
The compound has shown to have anti-inflammatory properties. It was found to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulated IL-10 expression .
Improvement of Gut Microflora
The compound has been found to improve the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria (E. coli) .
Potential Use in Suzuki–Miyaura Coupling
While not directly related to the compound, its structural similarity to boron reagents used in Suzuki–Miyaura coupling suggests potential applications in this area . Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Potential Use in Herbicide, Fungicide, and Bactericide Products
The compound’s structure is related to a compound with potential bioactivity in herbicide, fungicide, and bactericide products .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to have effects on various targets, such as the immune system and gut microbes .
Mode of Action
It’s known that similar compounds can interact with their targets in a way that results in changes to the immune system and gut microbes .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB). At the same time, it upregulates IL-10 expression . These changes suggest that the compound may have anti-inflammatory and immunomodulatory effects.
Pharmacokinetics
It’s worth noting that similar compounds have been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
The compound has been shown to have mucoprotective effects against Methotrexate (MTX)-induced intestinal mucositis (IM). It significantly reduces diarrhea score, mitigates weight loss, increases feed intake, and improves survival rate in a dose-dependent manner . Additionally, it exhibits a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability It’s worth noting that similar compounds have been shown to improve the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria .
properties
IUPAC Name |
N-[4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-13(25)23-31(28,29)18-9-3-14(4-10-18)21-20(27)22-15-11-19(26)24(12-15)16-5-7-17(30-2)8-6-16/h3-10,15H,11-12H2,1-2H3,(H,23,25)(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKJLHKJQPDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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